molecular formula C9H11NO2 B6161686 1-(3-amino-4-hydroxyphenyl)propan-1-one CAS No. 130521-20-9

1-(3-amino-4-hydroxyphenyl)propan-1-one

Cat. No.: B6161686
CAS No.: 130521-20-9
M. Wt: 165.19 g/mol
InChI Key: FPAAOAIXKHUNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-amino-4-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone, characterized by the presence of an amino group at the third position and a hydroxyl group at the fourth position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-amino-4-hydroxyphenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxyacetophenone.

    Amination: The hydroxyl group at the fourth position is protected, and the amino group is introduced at the third position through a nitration-reduction sequence.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-amino-4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Quinones from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

1-(3-amino-4-hydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-amino-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, providing antioxidant benefits.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxyphenyl)propan-1-one: Lacks the amino group, making it less reactive in certain biological contexts.

    1-(3-amino-4-methoxyphenyl)propan-1-one: The methoxy group alters its chemical properties and reactivity.

Uniqueness

1-(3-amino-4-hydroxyphenyl)propan-1-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Properties

CAS No.

130521-20-9

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(3-amino-4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H11NO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2,10H2,1H3

InChI Key

FPAAOAIXKHUNRT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)O)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.